molecular formula C23H26N2O5 B11596306 Butyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Butyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11596306
M. Wt: 410.5 g/mol
InChI Key: OTQWJCGXPCYAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves a multi-step process. One common method involves the reaction of isatins with malononitrile and cyclohexane-1,3-dione in the presence of a catalyst. The reaction is usually carried out in water, making it an environmentally friendly process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirooxindole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce various substituted spirooxindoles.

Scientific Research Applications

Butyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Butyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Butyl 2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate apart is its specific spirocyclic structure and the presence of functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

butyl 2'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-4-5-10-29-20(27)18-19(24)30-16-12-22(2,3)11-15(26)17(16)23(18)13-8-6-7-9-14(13)25-21(23)28/h6-9H,4-5,10-12,24H2,1-3H3,(H,25,28)

InChI Key

OTQWJCGXPCYAHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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